(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant importance in the fields of pharmaceuticals and organic synthesis. This compound is characterized by its unique stereochemistry, which influences its reactivity and interactions with biological systems. It is commonly used as an intermediate in the synthesis of various bioactive molecules, including lipid-lowering agents like rosuvastatin .
This compound falls under the category of amino acids and piperidine derivatives, specifically classified as a tert-butyl ester. Its structural features include an amino group, a hydroxyl group, and a carboxylic acid moiety, making it a versatile building block in organic synthesis.
The synthesis of (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step processes that utilize chiral starting materials to ensure the desired stereochemistry. Common synthetic routes include:
The reactions are generally carried out under controlled temperatures and pH levels to optimize yields and selectivity. The use of biocatalysts enhances the efficiency of the reactions while minimizing unwanted side products.
The molecular structure of (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can be represented as follows:
The compound's SMILES notation is O=C(N1CC@HCC@@HC1)OC(C)(C)C . This notation reflects its stereochemistry and functional groups.
(3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Controlled reaction conditions are critical to achieving desired outcomes.
The mechanism of action for (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves its role as an intermediate in various biochemical pathways. It interacts with enzymes such as carbonyl reductases, which are pivotal in metabolic pathways related to lipid metabolism.
The introduction of the tert-butoxycarbonyl group significantly influences the compound's reactivity, enhancing its utility in synthetic organic chemistry.
(3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester finds applications primarily in:
This compound's unique structural features and reactivity make it invaluable in both academic research and industrial applications.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2